

Application Note: A Comprehensive Guide to Cloning the Salivaricin B Biosynthesis Gene Cluster

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Compound of Interest

Compound Name: *Salivaricin B*

Cat. No.: *B1575924*

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Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Salivaricin B (SboB) is a type AII lantibiotic, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial activity against various Gram-positive pathogens.[1] Produced by the probiotic bacterium *Streptococcus salivarius* K12, **Salivaricin B** contributes significantly to its ability to modulate oral microflora.[2][3] The biosynthesis of this complex peptide is orchestrated by a dedicated gene cluster. Cloning the complete **Salivaricin B** biosynthesis gene cluster is a critical step for several applications, including:

- **Heterologous Expression:** Enabling the production of **Salivaricin B** in well-characterized, food-grade hosts for scalable manufacturing.
- **Bioengineering:** Facilitating genetic modifications to the cluster to create novel lantibiotic variants with enhanced stability, solubility, or antimicrobial spectra.
- **Mechanistic Studies:** Allowing for detailed investigation of the functions of individual biosynthetic genes (e.g., modification enzymes, transporters, and immunity proteins).

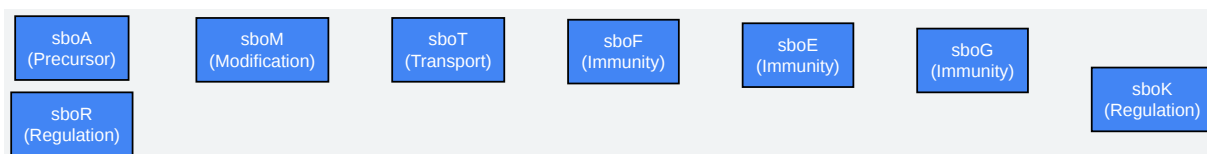
This document provides a detailed overview of the **Salivaricin B** gene cluster and a comprehensive set of protocols for its amplification, cloning, and verification.

2.0 The **Salivaricin B** (SboB) Gene Cluster

In *S. salivarius* K12, the **Salivaricin B** biosynthesis gene cluster is located on a large, 190-kb transmissible megaplasmid, often in close proximity to the Salivaricin A2 locus.[3][4] The cluster consists of eight genes, designated sboA, sboM, sboT, sboF, sboE, sboG, sboK, and sboR, which encode the structural peptide, modification machinery, transport, immunity, and regulatory proteins.[4]

Genetic Organization of the **Salivaricin B** Cluster

The organization of the core genes within the cluster is essential for its function. The diagram below illustrates the arrangement of these genes.



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Figure 1: Genetic organization of the **Salivaricin B** (sbo) gene cluster.

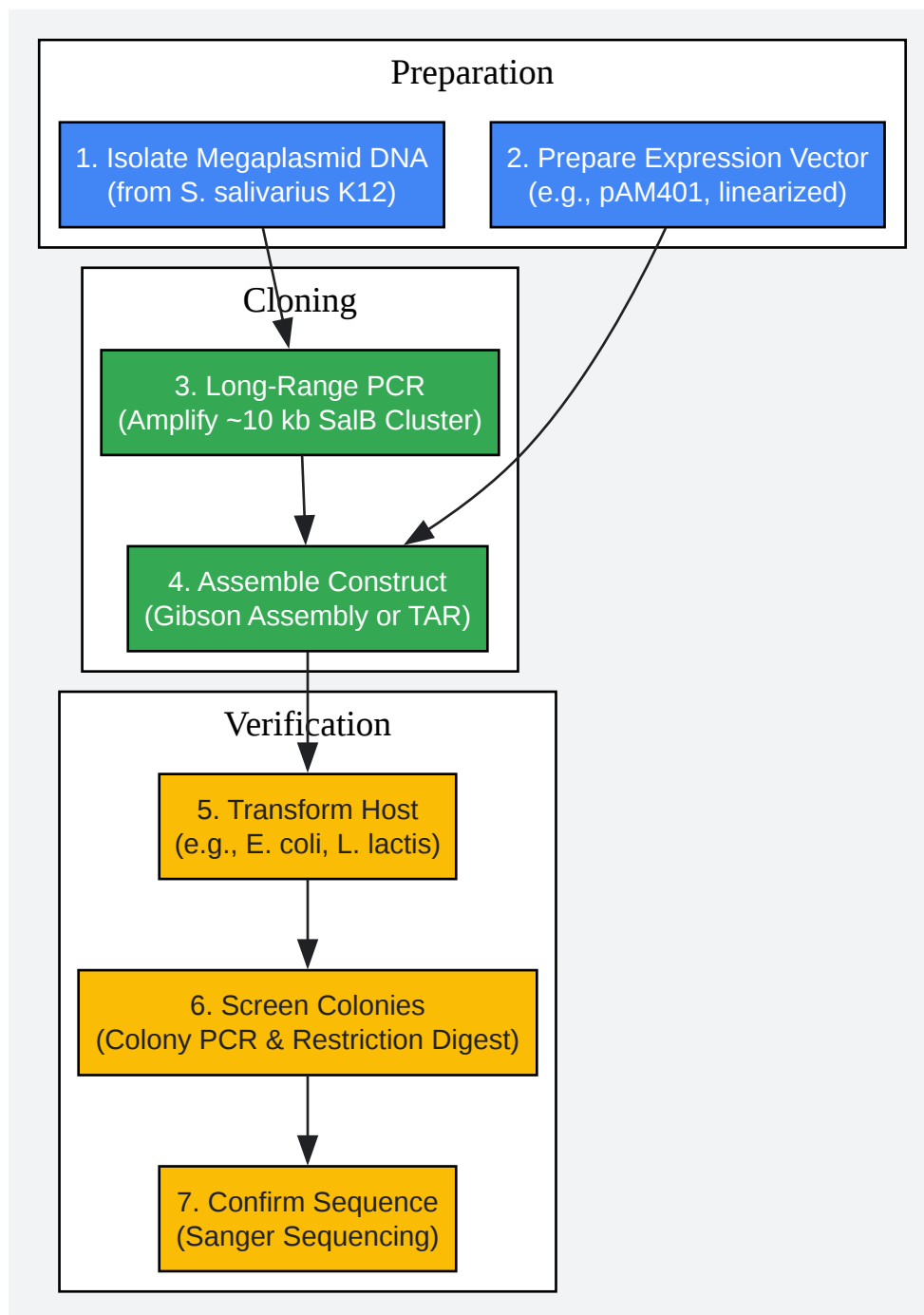
Components of the **Salivaricin B** Gene Cluster

The function of each gene within the cluster has been putatively assigned based on homology to other lantibiotic systems.[4]

Gene Name	Size (amino acids)	Putative Function
sboA	56	Salivaricin B precursor peptide
sboM	933	Lanthionine modification enzyme
sboT	693	ABC transporter for peptide export
sboF	303	Immunity protein
sboE	249	Immunity protein
sboG	242	Immunity protein
sboK	439	Sensor histidine kinase (Two-component regulation)
sboR	232	Response regulator (Two-component regulation)
Data sourced from Hyink et al., 2007.[4]		

3.0 Experimental Workflow Overview

Cloning a large biosynthetic gene cluster (~10 kb) requires a robust, multi-step strategy. Modern molecular biology techniques such as long-range PCR and advanced assembly methods (e.g., Gibson Assembly, TAR cloning) are recommended over traditional restriction-ligation approaches.[5][6] The overall workflow is depicted below.



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Figure 2: High-level workflow for cloning the **Salivaricin B** gene cluster.

4.0 Experimental Protocols

The following protocols provide detailed methodologies for the key experiments outlined in the workflow.

Protocol: Megaplasmid DNA Isolation from *S. salivarius* K12

This protocol is adapted for isolating large plasmids from Gram-positive bacteria.

- **Culture Growth:** Inoculate a single colony of *S. salivarius* K12 into 50 mL of Brain Heart Infusion (BHI) broth. Incubate at 37°C without agitation until late-log phase (OD600 ≈ 0.8-1.0).
- **Cell Lysis:**
 - Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
 - Resuspend the pellet in 2 mL of a lysozyme/mutanolysin solution (e.g., 10 mg/mL lysozyme, 25 U/mL mutanolysin in TE buffer).
 - Incubate for 1 hour at 37°C to weaken the cell wall.
- **Plasmid Isolation:** Proceed with a large-plasmid isolation kit (e.g., QIAGEN Large-Construct Kit) following the manufacturer's instructions for low-copy plasmids. The key is gentle lysis to avoid shearing the ~190 kb megaplasmid.
- **Quantification:** Quantify the isolated DNA using a NanoDrop spectrophotometer and assess its integrity by running an aliquot on a 0.5% agarose gel. High molecular weight DNA should remain in or near the well.

Protocol: Long-Range PCR Amplification of the SalB Cluster

This protocol uses a high-fidelity polymerase designed for large amplicons.

- **Primer Design:** Design primers flanking the entire SalB gene cluster (~10 kb). Add 25-30 bp overhangs to each primer that are homologous to the ends of the linearized destination vector for assembly.
- **PCR Reaction Setup (50 µL):**

- Template DNA (Megaplasmid): 100-200 ng
- Forward Primer (10 μ M): 2.5 μ L
- Reverse Primer (10 μ M): 2.5 μ L
- High-Fidelity 2X PCR Master Mix (e.g., Phusion, Q5): 25 μ L
- Nuclease-Free Water: to 50 μ L
- Thermocycling Conditions:
 - Initial Denaturation: 98°C for 30 seconds
 - 30-35 Cycles:
 - Denaturation: 98°C for 10 seconds
 - Annealing: 58-65°C (optimize based on primer T_m) for 20 seconds
 - Extension: 72°C for 5-6 minutes (~30-60 seconds per kb)
 - Final Extension: 72°C for 10 minutes
 - Hold: 4°C
- Verification: Run 5 μ L of the PCR product on a 0.8% agarose gel to confirm a band of the expected size (~10 kb). Purify the remaining product using a PCR cleanup kit.

Protocol: Vector Assembly via Gibson Assembly

This method allows for the seamless fusion of the PCR product and the linearized vector.

- Reaction Setup:
 - Linearized Vector (e.g., pAM401): 50-100 ng
 - Purified SalB PCR Product: 3-fold molar excess over the vector

- Gibson Assembly 2X Master Mix: 10 μ L
- Nuclease-Free Water: to 20 μ L
- Incubation: Incubate the reaction at 50°C for 60 minutes.
- Transformation: Proceed immediately to transformation or store the assembled product at -20°C.

Protocol: Transformation into a Host Strain

This protocol is for the electroporation of *Lactococcus lactis*, a common host for expressing genes from Gram-positive bacteria. A similar protocol can be adapted for *Streptococcus*.[\[7\]](#)

- Prepare Competent Cells:
 - Grow *L. lactis* in M17 broth supplemented with 0.5% glucose (GM17) to an OD600 of ~0.5.
 - Incorporate 2% glycine into the growth medium to weaken the cell wall.
 - Harvest cells, wash multiple times with ice-cold electroporation buffer (e.g., 0.5 M sucrose, 10% glycerol), and resuspend to a final volume of 1/100th of the original culture volume.
- Electroporation:
 - Mix 40 μ L of competent cells with 1-5 μ L of the Gibson Assembly product.
 - Transfer to a pre-chilled 0.2 cm electroporation cuvette.
 - Pulse using an electroporator (e.g., 2.0-2.5 kV, 25 μ F, 200 Ω).
- Recovery and Plating:
 - Immediately add 1 mL of recovery medium (e.g., GM17 with 0.5 M sucrose) and incubate at 30°C for 2-3 hours.
 - Plate on selective agar (e.g., GM17 agar with the appropriate antibiotic) and incubate until colonies appear.

Protocol: Screening and Confirmation

- Colony PCR: Pick individual colonies and perform PCR using primers specific to an internal gene within the SalB cluster (e.g., *sboA* or *sboM*) to quickly screen for the presence of the insert.
- Restriction Digest: Isolate plasmid DNA from positive colonies identified by colony PCR. Perform a diagnostic restriction digest with enzymes expected to cut within the insert and vector, and verify the fragment pattern on an agarose gel.
- Sanger Sequencing: For final confirmation, sequence the insert-vector junctions and key regions of the SalB cluster to ensure no mutations were introduced during PCR and cloning.

5.0 Data and Expected Results

Successful cloning of the **Salivaricin B** gene cluster should yield the following results.

Parameter	Expected Result	Notes
Megaplasmid DNA Yield	5-20 µg from 50 mL culture	Yields can vary. Purity (A260/280) should be ~1.8.
Long-Range PCR Product	A single, sharp band at ~10 kb	Minor non-specific bands may be present. Gel purification is recommended.
Transformation Efficiency	10 ³ - 10 ⁵ CFU/µg DNA	Highly dependent on host strain and competent cell quality. ^[7]
Positive Clones (Colony PCR)	> 50%	A high percentage of positive clones indicates an efficient assembly reaction.
Restriction Digest	Correct fragment sizes	The pattern should match the in-silico digest of the expected final plasmid.

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